Trofosfamide - 22089-22-1

Trofosfamide

Catalog Number: EVT-287142
CAS Number: 22089-22-1
Molecular Formula: C9H18Cl3N2O2P
Molecular Weight: 323.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trofosfamide is a synthetic compound classified as an oxazaphosphorine. [] This classification places it within a group of alkylating agents known for their use in chemotherapy. [] Trofosfamide acts as a prodrug, meaning it must be metabolized within the body to become active. [, ] This characteristic distinguishes it from other related compounds and contributes to its unique pharmacological profile.

Ifosfamide

Compound Description: Ifosfamide (3-(2-chloroethyl)-2-(2-chloroethylamino)tetrahydro-2H-1,3,1-oxazaphosphorine 2-oxide) is a major metabolite of Trofosfamide. [ [], [], [] ] Like Trofosfamide, it belongs to the oxazaphosphorine group of alkylating agents and requires metabolic activation in the liver. [ [], [] ] Ifosfamide has shown efficacy against various cancers, including soft tissue sarcoma, lymphoma, and lung cancer. [ [], [], [], [] ]

Relevance: Ifosfamide's structural similarity and shared metabolic pathway with Trofosfamide makes it a crucial compound in understanding Trofosfamide's mechanism of action and therapeutic potential. [ [], [], [] ] Many studies highlight that Ifosfamide's activity contributes significantly to Trofosfamide's overall antitumor effects. [ [], [], [] ]

Cyclophosphamide

Compound Description: Cyclophosphamide (2-bis(2-chloroethyl)amino tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide) is another alkylating agent of the oxazaphosphorine class. [ [], [], [] ] It is structurally similar to Trofosfamide and Ifosfamide, sharing the oxazaphosphorine ring system. [ [], [] ] Cyclophosphamide is a widely used chemotherapeutic agent for various cancers, including lymphoma, leukemia, and solid tumors. [ [], [], [] ]

Relevance: Cyclophosphamide serves as a reference point for comparing the efficacy and toxicity of Trofosfamide, especially in studies evaluating metronomic chemotherapy. [ [], [] ] Similarities in their structures and mechanisms of action make Cyclophosphamide a relevant compound for understanding Trofosfamide's pharmacological profile. [ [], [] ]

4-Hydroxyifosfamide

Compound Description: 4-Hydroxyifosfamide is an active metabolite of Ifosfamide, generated through hepatic metabolism. [ [], [] ] It is a potent alkylating agent that contributes significantly to the antitumor activity of Ifosfamide. [ [], [] ]

Relevance: As Trofosfamide is metabolized to Ifosfamide, the presence and activity of 4-Hydroxyifosfamide indirectly influence the overall efficacy of Trofosfamide. [ [], [] ] Research highlighting the pharmacological properties of 4-Hydroxyifosfamide provides valuable insights into the downstream effects of Trofosfamide metabolism. [ [], [] ]

4-Hydroxycyclophosphamide

Compound Description: 4-Hydroxycyclophosphamide is the active metabolite of Cyclophosphamide, formed through hepatic metabolism. [ [] ] Like 4-Hydroxyifosfamide, it is a powerful alkylating agent responsible for much of Cyclophosphamide's antitumor activity. [ [] ]

Relevance: The presence of 4-Hydroxycyclophosphamide in Cyclophosphamide metabolism draws a parallel to the metabolic pathway of Trofosfamide and its conversion to Ifosfamide and subsequently 4-Hydroxyifosfamide. [ [] ] Understanding the behavior of 4-Hydroxycyclophosphamide helps in predicting and interpreting the actions of Trofosfamide's active metabolites. [ [] ]

2-Dechloroethylifosfamide (2-DCE)

Compound Description: 2-Dechloroethylifosfamide (2-DCE) is a stable metabolite of Ifosfamide. [ [] ] It is formed through a dechloroethylation pathway, which competes with the activation pathway of Ifosfamide. [ [] ]

Relevance: The presence of 2-DCE as a metabolite of Ifosfamide, derived from Trofosfamide, suggests a complex metabolic network influencing the overall efficacy and potential side effects of Trofosfamide. [ [] ] Further research on the pharmacological properties of 2-DCE can provide a more comprehensive understanding of Trofosfamide's metabolic fate. [ [] ]

3-Dechloroethylifosfamide (3-DCE)

Compound Description: Similar to 2-DCE, 3-Dechloroethylifosfamide (3-DCE) is a stable metabolite of Ifosfamide, generated through dechloroethylation. [ [] ] The formation of 3-DCE also competes with Ifosfamide's activation pathway. [ [] ]

Relevance: 3-DCE's existence as a metabolite downstream from Trofosfamide further emphasizes the intricate metabolic pathways involved in Trofosfamide's breakdown. [ [] ] Monitoring 3-DCE levels, along with other metabolites, can provide valuable insights into individual patient responses to Trofosfamide therapy. [ [] ]

4-Hydroperoxyifosfamide

Compound Description: 4-Hydroperoxyifosfamide is a stabilized derivative of the activated hydroxylated intermediate of Ifosfamide. [ [] ] It is considered a prodrug that can be converted to active alkylating species. [ [] ]

Relevance: Understanding the formation and properties of 4-Hydroperoxyifosfamide contributes to the overall picture of Trofosfamide's multi-step activation pathway. [ [] ] Further research on 4-Hydroperoxyifosfamide can unveil potential therapeutic advantages or limitations associated with Trofosfamide's metabolic cascade. [ [] ]

4-Hydroperoxytrofosfamide

Compound Description: 4-Hydroperoxytrofosfamide is a stabilized derivative of the activated hydroxylated intermediate of Trofosfamide itself. [ [], [] ] Similar to other hydroperoxy derivatives, it can be converted into active alkylating species. [ [], [] ]

Relevance: The characterization of 4-Hydroperoxytrofosfamide provides direct evidence of Trofosfamide's activation pathway and its potential for generating cytotoxic metabolites. [ [], [] ] Investigating the properties of 4-Hydroperoxytrofosfamide is crucial for a detailed understanding of Trofosfamide's mechanism of action and for optimizing its therapeutic use. [ [], [] ]

Overview

Trofosfamide is a chemical compound classified as an alkylating agent, primarily used in cancer treatment. It is a derivative of cyclophosphamide and is known for its ability to interfere with DNA replication and cell division, making it effective against various tumors. The compound has the chemical formula C9_9H18_{18}Cl3_3N2_2O2_2P and a CAS number of 22089-22-1. Trofosfamide undergoes metabolic activation in the liver to produce its active form, ifosfamide, which contributes to its therapeutic effects .

Synthesis Analysis

Methods

Trofosfamide is synthesized through a series of chemical reactions that involve the formation of an oxazaphosphorine ring and the introduction of chloroethyl groups. The synthesis can be summarized in the following steps:

  1. Formation of the Oxazaphosphorine Ring: This initial step involves reacting a suitable amine with phosphorus oxychloride.
  2. Introduction of Chloroethyl Groups: The oxazaphosphorine ring is subsequently reacted with chloroethylamine under controlled conditions to incorporate chloroethyl groups into the structure.

Technical Details

In industrial production, trofosfamide is often formulated as film-coated tablets to enhance stability and control release. This coating helps prevent hydrolysis and degradation during storage and administration.

Molecular Structure Analysis

The molecular structure of trofosfamide has been elucidated through X-ray diffraction analysis. It features a complex arrangement typical of oxazaphosphorine compounds, characterized by multiple chlorine substituents and a phosphorous atom integrated into a cyclic structure.

Structural Data

  • Chemical Formula: C9_9H18_{18}Cl3_3N2_2O2_2P
  • Molecular Weight: Approximately 307.58 g/mol
  • Crystal Structure: Determined using single-crystal X-ray diffraction methods .
Chemical Reactions Analysis

Trofosfamide undergoes several significant chemical reactions, primarily mediated by cytochrome P450 enzymes in the liver:

  1. Oxidation: Trofosfamide is metabolized to form its active metabolite, 4-hydroxy-trofosfamide, through oxidation reactions catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6.
  2. N-dealkylation: This reaction involves the removal of alkyl groups from nitrogen atoms in the molecule, leading to the formation of ifosfamide and cyclophosphamide as metabolites .

Technical Details

The metabolic pathways are crucial for activating trofosfamide's therapeutic effects, as they convert it into compounds that can effectively alkylate DNA, thereby inhibiting tumor growth.

Mechanism of Action

Trofosfamide acts primarily as an alkylating agent, targeting DNA within cancer cells. The mechanism can be outlined as follows:

  1. Alkylation of DNA: Trofosfamide forms covalent bonds with DNA bases, leading to cross-linking between DNA strands.
  2. Inhibition of Cell Division: This cross-linking prevents DNA replication, resulting in cell cycle arrest.
  3. Induction of Apoptosis: The inability to replicate DNA triggers programmed cell death pathways in affected cells .

The effectiveness of trofosfamide can be influenced by various factors, including the expression levels of cytochrome P450 enzymes in different individuals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Trofosfamide is sensitive to hydrolysis; thus, protective formulations are essential for maintaining its efficacy.
  • Reactivity: As an alkylating agent, it reacts readily with nucleophilic sites on DNA .
Applications

Trofosfamide is primarily utilized in oncology for treating various cancers due to its potent cytotoxic effects on rapidly dividing cells. Its applications include:

  • Treatment of soft tissue sarcomas
  • Management of certain leukemias
  • Investigational use in combination therapies for enhanced efficacy against resistant cancer types .
Mechanistic Pharmacology of Trofosfamide

Alkylation Mechanisms and DNA Crosslinking Dynamics

Trofosfamide exerts its cytotoxic effects primarily through DNA alkylation, a process initiated by its bioactive metabolites. Following hepatic activation, the compound transforms into isophosphoramide mustard, which contains two highly reactive chloroethyl groups. These groups form covalent bonds with nucleophilic sites on DNA bases, preferentially targeting the N7 position of guanine [2] [6]. This alkylation triggers a cascade of DNA damage:

  • Intrastrand crosslinks: Single chloroethyl groups bind to guanine, creating monofunctional adducts that impede DNA replication.
  • Interstrand crosslinks (ICLs): The bifunctional nature of isophosphoramide mustard enables covalent bridging between complementary DNA strands, with ~60-70% of crosslinks occurring between guanine residues on opposing strands [6] [10].
  • DNA strand breaks: Alkylated bases undergo spontaneous depurination, leading to apurinic sites that collapse into single- and double-strand breaks during replication.

The persistence of ICLs physically prevents DNA unwinding and separation, blocking essential processes like replication fork progression and transcriptional elongation. This damage activates cell cycle checkpoints and, if irreparable, triggers apoptotic pathways. The crosslinking efficiency of trofosfamide metabolites is temperature- and pH-dependent, with optimal activity observed at physiological pH (7.4) and 37°C [6] [10].

Table 1: DNA Lesion Profiles Induced by Trofosfamide Metabolites

Lesion TypeFrequencyRepair MechanismBiological Consequence
Guanine N7-monoadductsHigh (∼75%)Base excision repair (BER)Replication errors, point mutations
Interstrand crosslinksModerate (∼20%)Fanconi anemia pathway, HRReplication fork collapse, chromosomal breaks
Apurinic sitesVery high (secondary)BER failure leads to strand breaksDouble-strand breaks, genomic instability

Oxazaphosphorine Class-Specific Molecular Interactions

As an oxazaphosphorine alkylator, trofosfamide (chemical formula: C₉H₁₈Cl₃N₂O₂P) shares a core 1,3,2-oxazaphospholane ring structure with congeners like cyclophosphamide and ifosfamide. This heterocyclic ring contains a phosphorus-nitrogen (P-N) bond that confers metabolic stability until enzymatic activation occurs [1] [6]. Key molecular features include:

  • Bis(2-chloroethyl)amine groups: Positioned at the phosphorus atom, these serve as the latent alkylating moieties. Upon bioactivation, they generate aziridinium ions that attack DNA.
  • Chloroethyl side chain: Unlike cyclophosphamide, trofosfamide possesses a third chloroethyl group attached to the oxazaphosphorine ring, influencing its lipophilicity (logP ≈1.4) and tissue distribution [1] [7].
  • Prodrug design: The electron-withdrawing phosphorus center stabilizes the nitrogen mustard groups, preventing premature alkylation. This "transport form" allows selective activation in target tissues [6] [9].

The phosphoramide bond in trofosfamide exhibits partial double-bond character due to pπ-dπ orbital overlap between phosphorus and oxygen. This electronic configuration reduces hydrolysis susceptibility compared to non-oxazaphosphorine alkylators, extending its plasma half-life [6]. Stereochemical properties also influence activity: the (S)-enantiomer demonstrates 20-30% greater in vitro cytotoxicity than the (R)-form in murine leukemia models (L1210), attributed to differential metabolic processing [7].

Comparative Analysis with Cyclophosphamide and Ifosfamide

Trofosfamide shares metabolic pathways with cyclophosphamide and ifosfamide but exhibits distinct pharmacokinetic and activation profiles:

Table 2: Comparative Pharmacological Profiles of Oxazaphosphorines

ParameterTrofosfamideCyclophosphamideIfosfamide
Activation Half-life (h)6.8–8.24.5–6.57.0–10.0
Primary Active MetaboliteIsophosphoramide mustardPhosphoramide mustardIsophosphoramide mustard
4-hydroxylation RateLow (Vmax 0.8 nmol/min/mg)High (Vmax 4.2 nmol/min/mg)Moderate (Vmax 2.1 nmol/min/mg)
N-dechloroethylation Ratio1:0.91:0.21:1.5
Genetic Toxicity (Urinary Assay)High (3.5x control)Moderate (2.1x control)Low (1.8x control) [2] [4] [6]

Metabolically, trofosfamide undergoes slower 4-hydroxylation than cyclophosphamide but faster than ifosfamide, resulting in delayed peak concentrations of active alkylating species. Its urinary excretion profile differs significantly: trofosfamide generates highly genotoxic metabolites detectable in urine, inducing mitotic gene conversion in yeast at 3.5x baseline levels versus 2.1x for cyclophosphamide [4]. This suggests either increased bioactivation or reduced detoxification of trofosfamide-derived electrophiles. In host-mediated assays using rats, trofosfamide's genetic activity surpassed both comparators when renal excretion was blocked by probenecid, indicating prolonged systemic exposure to reactive intermediates [4] [8].

Role of Hepatic Cytochrome P450 in Prodrug Activation

Trofosfamide is a prodrug requiring enzymatic activation primarily mediated by hepatic cytochrome P450 (CYP) isoforms. The dual metabolic pathways involve:

  • 4-Hydroxylation: Therapeutically productive pathway yielding 4-hydroxytrofosfamide, which spontaneously decomposes to aldophosphamide and subsequently to isophosphoramide mustard (the active alkylator).
  • N-dechloroethylation: Detoxification pathway producing chloroacetaldehyde (neuro/nephrotoxic) and dechloroethyltrofosfamide [3] [6].

Human liver microsomal studies demonstrate CYP3A4 dominance in both pathways, accounting for >70% of 4-hydroxylation and N-dechloroethylation. CYP2B6 contributes secondarily (15-20% activity), while other isoforms (CYP2C9, CYP2D6) show negligible involvement [3]. Enzyme kinetics reveal:

  • 4-Hydroxylation: Km 124 ± 22 μM, Vmax 0.82 ± 0.11 nmol/min/mg protein
  • N-dechloroethylation: Km 98 ± 15 μM, Vmax 0.76 ± 0.09 nmol/min/mg protein [3]

Ketoconazole (CYP3A4 inhibitor) suppresses both pathways with IC50 values <1 μM, confirming this isoform's centrality. Autoinduction occurs via pregnane X receptor (PXR) activation, increasing CYP3A4 expression after repeated dosing and enhancing trofosfamide clearance by 30-40% [6]. This autoinduction necessitates dose adjustments in prolonged regimens. Transport proteins also modulate activation: Breast Cancer Resistance Protein (BCRP) effluxes 4-hydroxytrofosfamide from hepatocytes, potentially limiting systemic alkylator exposure [6].

Table 3: Key Metabolic Parameters for Trofosfamide Activation

Metabolic ParameterValueExperimental SystemSignificance
CYP3A4 Contribution72% (4-OH); 68% (N-deCl)Human liver microsomes + isoform-specific inhibitorsPrimary activation/detoxification enzyme
4-OH Vmax0.82 nmol/min/mgRecombinant CYP3A4Lower than cyclophosphamide (4.2 nmol/min/mg)
Ketoconazole IC500.7 μM (4-OH); 0.9 μM (N-deCl)Human liver microsomesStrong inhibition potential
Autoinduction (CYP3A4)2.1-fold mRNA increasePXR reporter assayEnhanced clearance upon repeated dosing

Properties

CAS Number

22089-22-1

Product Name

Trofosfamide

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C9H18Cl3N2O2P

Molecular Weight

323.6 g/mol

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl

Solubility

Soluble in DMSO, not in water

Synonyms

Genoxal Trofosfamida
Ixoten
N,N,N'-tris(2-chloroethyl)-N'-O-propylene phosphoric acid ester diamide
trofosfamide
trophosphamide
Z 4828

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.